molecular formula C13H12FNS B1335260 2-[(2-Fluorophenyl)methylsulfanyl]aniline CAS No. 710966-54-4

2-[(2-Fluorophenyl)methylsulfanyl]aniline

Cat. No.: B1335260
CAS No.: 710966-54-4
M. Wt: 233.31 g/mol
InChI Key: AVRBBNGIGYOUHH-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methylsulfanyl]aniline is a fluorinated aromatic compound featuring an aniline backbone substituted with a methylsulfanyl group linked to a 2-fluorophenyl ring. This structure combines electron-withdrawing (fluorine) and sulfur-containing groups, making it a versatile intermediate in organic synthesis, particularly in coordination chemistry and pharmaceutical research. Its molecular weight, calculated as $ C{13}H{12}FNS $, is 233.31 g/mol.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNS/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRBBNGIGYOUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=CC=C2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403260
Record name 2-[(2-fluorophenyl)methylsulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710966-54-4
Record name 2-[(2-fluorophenyl)methylsulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methylsulfanyl]aniline typically involves the reaction of 2-fluorobenzyl chloride with thiourea to form 2-[(2-fluorophenyl)methylsulfanyl]thiourea, which is then hydrolyzed to yield the desired aniline compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methylsulfanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential anticancer agent with activity against cancer cells.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methylsulfanyl]aniline in biological systems involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Routes : Fluorinated anilines are typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]aniline is prepared using halogenated precursors under acidic conditions .
  • Biological Activity : Fluorine and sulfur groups enhance bioavailability and target binding in pharmaceuticals. The trifluoroethyl analogue’s stability makes it suitable for prolonged agrochemical applications .

Biological Activity

2-[(2-Fluorophenyl)methylsulfanyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₈FNS
  • Molecular Weight : 185.23 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 2-fluorobenzyl chloride with thiourea to form 2-[(2-fluorophenyl)methylsulfanyl]thiourea.
  • Hydrolysis of the thiourea to yield the desired aniline compound.
  • Solvents : Commonly used solvents include ethanol or methanol, often requiring heating for optimal reaction conditions .

The biological activity of this compound is attributed to its interaction with specific cellular targets:

  • Anticancer Activity : The compound may inhibit key enzymes involved in cell proliferation and survival, potentially leading to reduced tumor growth.
  • Antimicrobial Properties : It has been investigated for its ability to inhibit bacterial growth through mechanisms that are not yet fully understood but may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For example:

  • In vitro Studies : The compound has shown promising results against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations.
  • Case Study Example : In a study involving breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective inhibition at low concentrations .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties:

  • Bacterial Inhibition : The compound was tested against several bacterial strains, showing effective inhibition comparable to standard antibiotics.
  • Mechanistic Insights : Preliminary investigations suggest that the compound may interfere with bacterial protein synthesis or cell division processes .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AnticancerBreast Cancer Cells10
AntimicrobialE. coli15
AntimicrobialS. aureus12

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